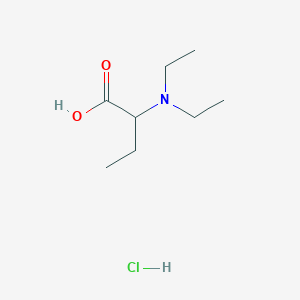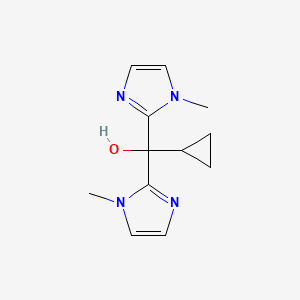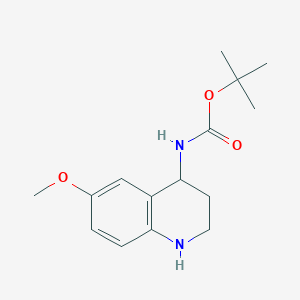![molecular formula C14H21ClN2O B1373667 N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride CAS No. 1221722-14-0](/img/structure/B1373667.png)
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride
Übersicht
Beschreibung
“N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride” is a chemical compound with the CAS Number: 1221722-14-0 . It has a molecular weight of 268.79 .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C14H20N2O.ClH/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12;/h4-5,8-9,12H,1-3,6-7,10,15H2,(H,16,17);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride and its derivatives have been synthesized and characterized, showing potential in various chemical applications. For instance, Özer et al. (2009) explored the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, providing insights into their molecular structures and conformational properties (Özer, Arslan, VanDerveer, & Külcü, 2009).
Biological and Antimicrobial Applications
- These compounds have been investigated for their biological activity, such as antimicrobial properties. Ahmed (2007) conducted a study synthesizing new antibiotic and antibacterial drugs, highlighting the importance of these compounds in medical research (Ahmed, 2007).
- Additionally, Abd-Allah and Elshafie (2018) evaluated the antitumor activity of certain cyclohexanecarboxamide derivatives, finding promising results against various cancer cell lines (Abd-Allah & Elshafie, 2018).
Chemical Analysis and Pharmaceutical Research
- The compound has also been the focus of chemical analysis and pharmaceutical research. For example, Hsieh et al. (2013) synthesized co-drugs involving cyclohexanecarboxamide for skin-lightening purposes, demonstrating its application in dermatological treatments (Hsieh, Chen, Aljuffali, Chen, & Fang, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12;/h4-5,8-9,12H,1-3,6-7,10,15H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKZVCIDKKOGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




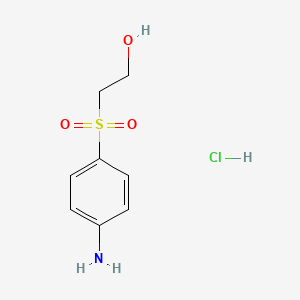
![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1373587.png)

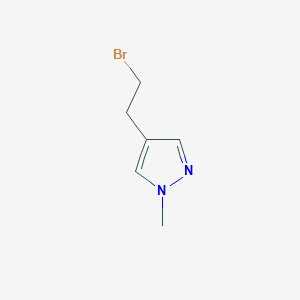

![5'-Bromospiro[cyclopentane-1,3'-indoline]](/img/structure/B1373595.png)
![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1373598.png)
![1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1373599.png)
